4-Bromo-3,3',4'-trichloro-1,1'-biphenyl
Description
4-Bromo-3,3',4'-trichloro-1,1'-biphenyl (CAS: 84979-88-4 or 91354-08-4) is a halogenated biphenyl derivative featuring a bromine atom at the 4-position and chlorine atoms at the 3, 3', and 4' positions. This compound belongs to the broader class of polyhalogenated biphenyls, which are structurally related to polychlorinated biphenyls (PCBs) but include bromine substitutions.
Properties
CAS No. |
84979-88-4 |
|---|---|
Molecular Formula |
C12H6BrCl3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-(3,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H6BrCl3/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |
InChI Key |
KYIQXFVNHGNTGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl compounds. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with bromine and chlorine under controlled conditions. The reaction conditions often include the use of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl involves large-scale halogenation processes. These processes are carried out in reactors where biphenyl is exposed to bromine and chlorine gases in the presence of a catalyst. The reaction is carefully monitored to ensure the desired substitution pattern and to minimize the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the halogenated biphenyl to less chlorinated or brominated forms.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dehalogenated biphenyls, and substituted biphenyl derivatives.
Scientific Research Applications
4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Researchers study its effects on biological systems to understand the toxicity and environmental impact of PCBs.
Medicine: It is used in toxicological studies to investigate the health effects of PCB exposure.
Industry: The compound is used in the development of materials with specific electrical and thermal properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This activation can result in changes in gene expression, leading to toxic effects such as oxidative stress, disruption of endocrine function, and carcinogenesis.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Halogen Influence : The bromine atom in this compound increases molecular weight significantly compared to PCBs (e.g., PCB-21: 257.54 g/mol vs. 344.35 g/mol). Bromine’s larger atomic radius and polarizability may enhance lipophilicity and environmental persistence.
Substitution Patterns : PCB-21 (2,3,4-trichloro) and PCB-030 (2,4,5-trichloro) lack bromine but share trichloro substitution. Ortho- and para-chlorine positions in PCBs correlate with higher toxicity and environmental stability.
Toxicity and Environmental Impact
- PCBs: PCB-21 and PCB-030 are classified as persistent organic pollutants (POPs) with documented toxicity, including endocrine disruption and carcinogenicity. Their chlorine substitution patterns influence metabolic resistance and bioaccumulation.
- Brominated Analogs: 4-Bromobiphenyl (CAS 92-66-0) lacks chlorine but shares bromine substitution.
- Target Compound: No direct toxicity data for this compound is provided.
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